Cas no 84688-29-9 (Benzyl 2-Oxo-4-phenylbutyrate)

Benzyl 2-Oxo-4-phenylbutyrate is a synthetic ester compound characterized by its benzyl and phenyl functional groups, making it a versatile intermediate in organic synthesis. Its structure, featuring a ketone and ester moiety, allows for reactivity in various chemical transformations, including nucleophilic additions and ester hydrolysis. This compound is particularly useful in pharmaceutical and fine chemical applications, where it serves as a precursor for the synthesis of more complex molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic processes. The product is typically supplied in high purity, ensuring consistent performance in research and industrial applications.
Benzyl 2-Oxo-4-phenylbutyrate structure
Benzyl 2-Oxo-4-phenylbutyrate structure
Product Name:Benzyl 2-Oxo-4-phenylbutyrate
CAS No:84688-29-9
MF:C17H16O3
MW:268.307145118713
CID:666448
PubChem ID:18370473
Update Time:2025-06-12

Benzyl 2-Oxo-4-phenylbutyrate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, a-oxo-, phenylmethyl ester
    • Benzyl 2-Oxo-4-phenylbutyrate
    • benzyl 2-oxo-4-phenylbutanoate
    • DTXSID70593196
    • FT-0662902
    • AKOS030254593
    • PUVAQZVULKCPHQ-UHFFFAOYSA-N
    • 84688-29-9
    • SCHEMBL7060700
    • benzyl2-oxo-4-phenylbutanoate
    • Inchi: 1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
    • InChI Key: PUVAQZVULKCPHQ-UHFFFAOYSA-N
    • SMILES: O(C(C(CCC1C=CC=CC=1)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 268.109944368g/mol
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.4Ų

Benzyl 2-Oxo-4-phenylbutyrate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B286025-5mg
Benzyl 2-Oxo-4-phenylbutyrate
84688-29-9
5mg
$ 150.00 2023-04-18
TRC
B286025-10mg
Benzyl 2-Oxo-4-phenylbutyrate
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10mg
$ 190.00 2023-04-18
TRC
B286025-25mg
Benzyl 2-Oxo-4-phenylbutyrate
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25mg
$ 437.00 2023-04-18
TRC
B286025-50mg
Benzyl 2-Oxo-4-phenylbutyrate
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50mg
$ 833.00 2023-04-18
TRC
B286025-100mg
Benzyl 2-Oxo-4-phenylbutyrate
84688-29-9
100mg
$ 1487.00 2023-04-18

Additional information on Benzyl 2-Oxo-4-phenylbutyrate

Comprehensive Guide to Benzyl 2-Oxo-4-phenylbutyrate (CAS No. 84688-29-9): Properties, Applications, and Industry Insights

Benzyl 2-Oxo-4-phenylbutyrate (CAS No. 84688-29-9) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, fragrances, and fine chemical synthesis. This ester derivative, characterized by its phenylbutyrate backbone and benzyl ester group, has garnered significant attention due to its unique chemical properties and functional versatility. Researchers and industry professionals frequently search for terms like "Benzyl 2-Oxo-4-phenylbutyrate uses," "CAS 84688-29-9 synthesis," or "phenylbutyrate derivatives," reflecting its relevance in modern chemistry.

The molecular structure of Benzyl 2-Oxo-4-phenylbutyrate combines a ketone group (2-Oxo) with an aromatic phenyl ring, making it a valuable intermediate in the synthesis of bioactive molecules. Its CAS No. 84688-29-9 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. Recent trends highlight growing interest in "green chemistry alternatives" and "sustainable ester production," positioning this compound as a candidate for eco-friendly synthetic routes due to its biodegradability potential.

In the pharmaceutical sector, Benzyl 2-Oxo-4-phenylbutyrate is explored for its role as a precursor in drug development, particularly for metabolic and neurological therapies. Searches for "phenylbutyrate in medicine" or "84688-29-9 pharmacological applications" underscore its therapeutic promise. Additionally, its fruity aroma profile aligns with fragrance industry demands, driving queries like "benzyl esters in perfumery." Analytical techniques such as GC-MS and NMR are commonly employed to verify its purity, a topic frequently searched alongside "CAS 84688-29-9 analysis methods."

From a commercial perspective, Benzyl 2-Oxo-4-phenylbutyrate is supplied in high-purity grades (>98%) to meet stringent industry standards. Its stability under controlled conditions and compatibility with common organic solvents make it a preferred choice for lab-scale and industrial applications. Emerging discussions on "cost-effective chemical intermediates" and "scalable ester synthesis" further highlight its economic viability. Regulatory compliance, including REACH and FDA guidelines, is another hot topic, with searches like "84688-29-9 safety data" reflecting user concerns.

Innovations in catalytic processes have recently optimized the production of Benzyl 2-Oxo-4-phenylbutyrate, reducing energy consumption and waste generation. This aligns with the "circular economy in chemicals" trend, a frequently searched concept. Furthermore, its potential in "flavor enhancement" and "non-toxic plasticizers" expands its market appeal. As research continues, keywords such as "phenylbutyrate derivatives 2024" and "84688-29-9 patents" indicate evolving interest in novel applications.

In summary, Benzyl 2-Oxo-4-phenylbutyrate (CAS No. 84688-29-9) stands at the intersection of innovation and utility, addressing demands across multiple industries. Its chemical robustness, coupled with growing sustainability focus, ensures its prominence in future scientific and industrial advancements. For professionals seeking deeper insights, resources on "ester functionalization" or "84688-29-9 suppliers" provide actionable pathways to leverage this compound's full potential.

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